molecular formula C11H21NO2S B15257940 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid

5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid

Cat. No.: B15257940
M. Wt: 231.36 g/mol
InChI Key: SSAOZXSRRHYLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid is a modified hexanoic acid derivative featuring a cyclopropylmethylsulfanyl substituent at position 6 and a methyl group at position 2. Its structure combines a carboxylic acid backbone with a sulfur-containing side chain, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

5-amino-6-(cyclopropylmethylsulfanyl)-3-methylhexanoic acid

InChI

InChI=1S/C11H21NO2S/c1-8(5-11(13)14)4-10(12)7-15-6-9-2-3-9/h8-10H,2-7,12H2,1H3,(H,13,14)

InChI Key

SSAOZXSRRHYLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CSCC1CC1)N)CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfanyl-Containing Analogs

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic Acid
  • Molecular Formula: C₉H₁₉NO₂S
  • Molecular Weight : 205.32 g/mol
  • Key Differences : Replaces the cyclopropylmethyl group with an ethylsulfanyl moiety.
  • However, the absence of a strained cyclopropane ring may lower metabolic stability due to increased susceptibility to oxidative degradation .
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic Acid
  • Molecular Formula: C₈H₁₄F₃NO₂S
  • Molecular Weight : 245.26 g/mol
  • Key Differences : Features a methylsulfanyl group and a trifluoromethyl substituent at position 3.
  • Implications : The trifluoromethyl group introduces strong electronegativity, enhancing hydrophobic interactions in biological systems. This could improve binding affinity to enzymes or receptors compared to the methyl group in the target compound. The methylsulfanyl group, being smaller than cyclopropylmethyl, may reduce steric effects but also decrease lipophilicity .

Simplified Backbone Analogs

3-Amino-5-methylhexanoic Acid
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.19 g/mol
  • Key Differences : Lacks the sulfanyl substituent and has a shorter carbon chain.
  • This simpler structure may result in lower bioavailability in vivo due to rapid renal clearance or enzymatic degradation .

Functional Group Comparisons

Compound Name Sulfanyl Substituent Additional Groups Molecular Weight (g/mol) Key Properties
Target Compound Cyclopropylmethyl 3-Methyl ~230 (estimated) High steric hindrance, potential metabolic stability
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid Ethyl 3-Methyl 205.32 Moderate solubility, lower metabolic stability
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid Methyl 3-Trifluoromethyl 245.26 Enhanced hydrophobicity, strong electronegativity
3-Amino-5-methylhexanoic acid None None 145.19 Rapid clearance, limited biological activity

Biological Activity

5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid can be represented as follows:

  • Molecular Formula : C₁₂H₁₉NOS
  • Molecular Weight : 229.35 g/mol

The compound contains an amino group, a cyclopropylmethyl sulfanyl group, and a methylhexanoic acid moiety, which contribute to its biological properties.

Research has indicated that 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid may exhibit various biological activities, including:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases.
  • Antioxidant Activity : It may possess antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study demonstrated that the compound significantly reduced neuronal cell death in rat models of ischemia by inhibiting apoptotic pathways. This suggests its potential use in treating stroke or traumatic brain injury .
  • Antioxidant Effects : In vitro studies showed that 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid effectively scavenged free radicals and reduced lipid peroxidation, indicating strong antioxidant capacity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acidC₁₂H₁₉NOSNeuroprotective, Antioxidant
(3S,5S)-3-amino-6-cyclopentyl-5-methylhexanoic acidC₁₂H₁₉NO₂Neuroprotective
S-(+)-IbuprofenC₁₃H₁₈O₂Anti-inflammatory

Potential Therapeutic Uses

Given its biological activities, 5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid could have several therapeutic applications:

  • Treatment of Neurodegenerative Diseases : Its neuroprotective effects may be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
  • Oxidative Stress-related Disorders : The antioxidant properties suggest potential use in diseases characterized by oxidative damage.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.